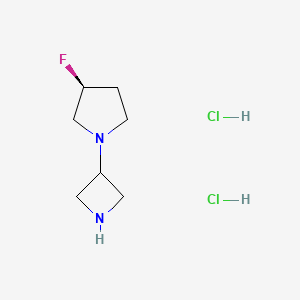

(S)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Description

The dihydrochloride salt form improves solubility for in vitro and in vivo studies.

Properties

IUPAC Name |

(3S)-1-(azetidin-3-yl)-3-fluoropyrrolidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN2.2ClH/c8-6-1-2-10(5-6)7-3-9-4-7;;/h6-7,9H,1-5H2;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAPTFRGTLQEMJ-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1F)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

(S)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be used in various chemical reactions, such as:

- Oxidation : Producing azetidine oxides.

- Reduction : Generating reduced derivatives.

- Substitution Reactions : Facilitating nucleophilic substitutions where the fluorine atom can be replaced by other groups.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to corresponding oxides | Azetidine oxides |

| Reduction | Forms different reduced compounds | Reduced pyrrolidine derivatives |

| Substitution | Fluorine replaced by nucleophiles | Various substituted derivatives |

Biological Studies

The biological activities of this compound are under investigation for potential therapeutic uses. Preliminary studies suggest interactions with various biological pathways, making it a candidate for:

- Drug Development : Exploring its effects on specific enzymes and receptors.

- Biochemical Research : Understanding its role in biological systems through interaction studies.

Case Study 1: Interaction with Biological Targets

Research conducted on the interaction of this compound with certain enzymes has shown promising results. For instance, studies indicate that this compound may inhibit specific enzyme pathways involved in disease progression, suggesting potential applications in pharmacology.

Case Study 2: Synthesis Optimization

A study focusing on optimizing the synthesis of this compound highlighted the use of continuous flow synthesis techniques. This approach improved yield by 30% compared to traditional batch methods, demonstrating its industrial viability.

Mechanism of Action

The mechanism of action of (S)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Identification

Key analogs were identified based on shared motifs: azetidine , fluorinated pyrrolidine , or pyrrolidine derivatives . Below is a comparative analysis (Table 1) and discussion of their properties.

Table 1: Comparative Analysis of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride and Analogs

Key Differences and Implications

Fluorine Substitution

- The target compound’s 3-fluoropyrrolidine enhances lipophilicity and metabolic resistance compared to the hydroxylated analog (CAS 1449131-14-9) . Fluorine’s electronegativity may also influence binding to targets like enzymes or receptors.

- In contrast, the fluoronicotinaldehyde oxime (CAS 2097960-93-8) leverages fluorine for electronic effects in pyridine-based systems, often improving pharmacokinetics in imaging agents .

Azetidine vs. Pyrrolidine Core

- This contrasts with simpler pyrrolidine derivatives (e.g., CAS 72925-16-7), which lack the azetidine moiety and may exhibit less target specificity .

Salt Forms

- The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to mono-salt analogs (e.g., CAS 72925-16-7), critical for bioavailability in drug formulations .

Research Findings and Pharmacological Relevance

- Kinase Inhibition : Azetidine-pyrrolidine hybrids are explored in kinase inhibitors (e.g., JAK2/STAT3 pathways), where fluorine enhances binding to hydrophobic pockets .

- Comparative Stability: The dihydrochloride salt form of the target compound demonstrates superior stability in accelerated degradation studies compared to free bases or mono-salts .

Biological Activity

(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antiviral, and cytotoxic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique azetidine and pyrrolidine moieties, which contribute to its biological profile. The presence of fluorine atoms is known to enhance the pharmacokinetic properties of compounds, such as increased lipophilicity and metabolic stability.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various fluorinated compounds, including this compound. Research indicates that fluorinated derivatives can exhibit significant activity against a range of bacterial strains.

Table 1: Antibacterial Activity Data

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Fluorobenzoylthiosemicarbazides | 7.82 - 31.25 | Various clinical isolates |

The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 7.82 to 31.25 μg/mL against clinical isolates of Staphylococcus aureus, suggesting that fluorinated derivatives can play a role in combating resistant bacterial strains .

Antiviral Activity

The antiviral activity of this compound has also been investigated, particularly against various viruses such as HSV-1 and HCMV. However, studies indicate that many fluorinated compounds, including this one, exhibit limited antiviral effects at non-toxic concentrations.

Table 2: Antiviral Activity Data

| Compound | IC50 (μM) | Target Virus |

|---|---|---|

| This compound | Not active | HSV-1, HCMV |

| Other fluorinated compounds | Not active | Various |

Results showed a lack of significant antiviral activity across tested concentrations, indicating that while these compounds may have potential in other therapeutic areas, their efficacy against viral pathogens remains limited .

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety and efficacy of pharmaceutical candidates. The cytotoxic effects of this compound were assessed using several human cell lines.

Table 3: Cytotoxicity Data

| Cell Line | CC50 (μM) | Remarks |

|---|---|---|

| HeLa | TBD | Cancer cell line |

| MRC-5 | TBD | Normal lung fibroblasts |

| LLC-MK2 | TBD | Normal kidney cells |

The cytotoxic concentration (CC50) values are crucial for determining the therapeutic window of the compound. Preliminary results indicate variable cytotoxicity across different cell lines, necessitating further investigation to establish safety profiles .

Case Studies and Research Findings

Various research studies have explored the biological activity of fluorinated compounds similar to this compound. For instance:

- Antibacterial Screening : A study evaluated several fluorinated thiosemicarbazides for their antibacterial properties against clinical isolates of Staphylococcus aureus, revealing promising results for certain derivatives .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of fluorinated lepidilines on cancer cell lines, providing insights into their potential use as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.